Procyanidin B1 is a natural product found in Camellia sinensis, Rhododendron dauricum, and other organisms with data available.
See also: Garcinia mangostana fruit rind (part of); Maritime Pine (part of).
Procyanidin B1
CAS No.: 20315-25-7
Cat. No.: VC0540228
Molecular Formula: C30H26O12
Molecular Weight: 578.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20315-25-7 |
|---|---|
| Molecular Formula | C30H26O12 |
| Molecular Weight | 578.5 g/mol |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
| Standard InChI | InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 |
| Standard InChI Key | XFZJEEAOWLFHDH-UKWJTHFESA-N |
| Isomeric SMILES | C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
| SMILES | O[C@@H]1[C@@H](C2=CC=C(O)C(O)=C2)OC3=C(C(O)=CC(O)=C3[C@@H]4[C@@H](O)[C@@H](C5=CC=C(O)C(O)=C5)OC6=C4C(O)=CC(O)=C6)C1 |
| Canonical SMILES | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
| Appearance | Solid powder |
| Melting Point | 231 - 232 °C |
Introduction
Chemical Identity and Structural Properties of Procyanidin B1
Molecular Characterization
Procyanidin B1 (C30H26O12) is a biflavonoid with a molecular weight of 578.5 g/mol . Its structure features two flavan-3-ol units: (-)-epicatechin at the upper position and (+)-catechin at the lower position, connected through a single β-(4→8) interflavan bond (Figure 1) . This stereochemical configuration distinguishes it from other procyanidin dimers such as B2 and B3. The compound contains eight hydroxyl groups, contributing to its strong antioxidant capacity and ability to form hydrogen bonds with biological targets .
Table 1: Key Chemical Properties of Procyanidin B1
| Property | Value |
|---|---|
| Molecular Formula | C30H26O12 |
| Molecular Weight | 578.5 g/mol |
| CAS Registry Number | 20315-25-7 |
| Solubility | Polar organic solvents |
| Stability | pH-sensitive (>7.0) |
Structural-Functional Relationships
The biological activity of PCB1 is closely tied to its stereochemistry and hydroxylation pattern. The C-linker domain (residues 550-557 in Kv10.1) forms a critical binding pocket that accommodates PCB1 through hydrophobic interactions and hydrogen bonding . Molecular docking studies reveal that residues I550, T552, and Q557 are essential for maintaining this interaction, explaining the compound's channel specificity . The catechol groups on the B-rings participate in redox reactions, while the 3',4'-dihydroxyphenyl moieties facilitate interactions with membrane proteins .
Natural Occurrence and Dietary Sources
Biosynthetic Origins
PCB1 is synthesized in plants through the flavonoid pathway, where leucoanthocyanidin reductase converts anthocyanidins to flavan-3-ols. Subsequent oxidation and coupling reactions generate the dimeric structure . The compound accumulates preferentially in plant bark, seeds, and fruit skins as a chemical defense against pathogens and UV radiation .
Table 2: Dietary Sources of Procyanidin B1
| Source | Concentration (mg/100g) | Tissue Localization |
|---|---|---|
| Grape Seeds | 12.8 ± 1.2 | Seed coat |
| Cinnamon Bark | 9.4 ± 0.8 | Periderm |
| Apple Peel | 7.1 ± 0.6 | Epidermis |
| Peanut Skin | 5.9 ± 0.5 | Testa |
| Cranberry | 4.3 ± 0.4 | Hypanthium |
Data adapted from USDA proanthocyanidin database and phytochemical surveys .
Extraction and Purification
Industrial-scale isolation employs ethanol-water mixtures (70:30 v/v) for initial extraction, followed by Sephadex LH-20 chromatography for dimer separation . High-performance countercurrent chromatography achieves >95% purity, with identification via reversed-phase HPLC coupled to mass spectrometry (MS/MS) .
Pharmacological Activities and Mechanisms
Anticancer Effects
PCB1 demonstrates potent antitumor activity through multiple pathways:
3.1.1 Ion Channel Modulation
In hepatocellular carcinoma (HepG2), PCB1 inhibits Kv10.1 potassium channels with an IC50 of 10.38 ± 0.87 μM . This selective inhibition depolarizes cancer cell membranes, reducing proliferation (60% suppression at 15 mg/kg in xenografts) and migration via calcium-independent mechanisms . Normal cells lacking Kv10.1 expression remain unaffected, underscoring its tumor selectivity .
3.1.2 Apoptosis Induction
In colorectal cancer models (HCT-116), PCB1 (75 μg/mL) upregulates pro-apoptotic factors:
This cascade induces S-phase arrest (44% cells vs. 28% controls) and mitochondrial apoptosis without genotoxic effects .
Metabolic Regulation
PCB1 modulates lipid metabolism through:
In obese murine models, 50 mg/kg/day PCB1 reduces visceral fat accumulation by 37% through enhanced β-oxidation .
Toxicological Profile and Bioavailability
Acute and Chronic Toxicity
Rodent studies (28-day) show no hepatotoxicity at ≤100 mg/kg/day. The LD50 exceeds 2000 mg/kg in BALB/c mice, with no mortality observed at therapeutic doses (15-50 mg/kg) . Unlike cisplatin, PCB1 causes no weight loss or renal toxicity in xenograft models .
Pharmacokinetics
Oral administration yields 12.3% bioavailability due to:
-
Gastric degradation (23% loss)
-
Intestinal efflux (P-gp substrate)
-
Hepatic glucuronidation (t1/2 = 2.7 h)
Nanoparticle encapsulation improves plasma AUC0-24 by 4.8-fold in preclinical trials .
Therapeutic Applications and Future Directions
Oncology
PCB1's dual mechanism—ion channel inhibition and apoptosis induction—positions it as a potential:
Metabolic Disorders
Clinical trials are investigating PCB1 for:
-
NAFLD (100 mg/day, NCT04877067)
-
Obesity (Phase II, 250 mg BID)
-
Dyslipidemia (LDL reduction ≥15%)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume